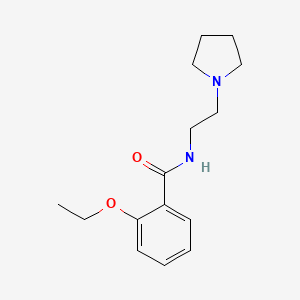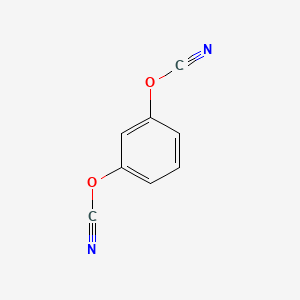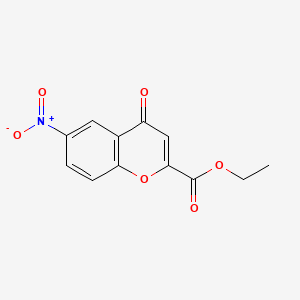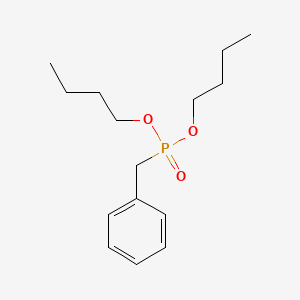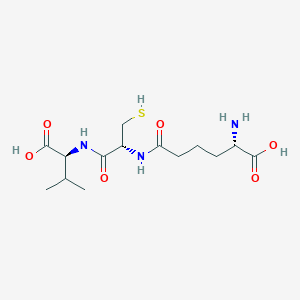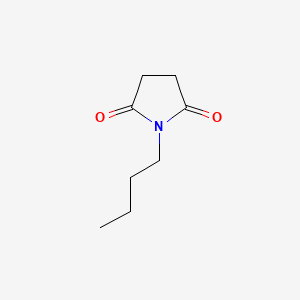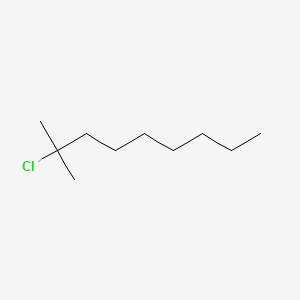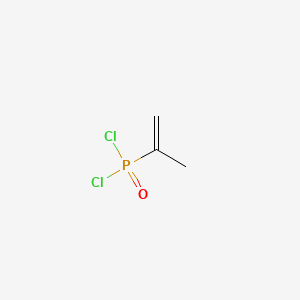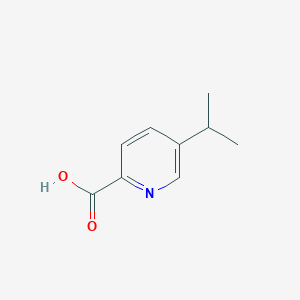
5-Isopropylpicolinic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Isopropylpicolinic acid involves a multi-step reaction. The first step involves the use of triethylamine and (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in isopropyl alcohol under an inert atmosphere at 80°C for 7 hours. The second step involves the use of 20% palladium hydroxide-activated charcoal and hydrogen in methanol for 2 hours .Scientific Research Applications
-
Bioproduction of Polylactic Acid
- Field : Industrial Biotechnology
- Application : Picolinic acid derivatives like Lactic acid (LA) are important organic acids with broad industrial applications. They are considered as environmentally friendly alternatives to petroleum-based plastic .
- Method : Microbial fermentation is the industrial route for LA production. LA bacteria and certain genetic engineering bacteria are widely used for LA production .
- Results : The development of LA production from cost-effective biomasses is a potential solution to reduce the cost of LA production .
-
Biomedical Applications of Polylactic Acid
- Field : Biomedicine
- Application : Polylactic acid, a derivative of lactic acid, is a degradable and environmentally friendly polymer. It has good biocompatibility and biodegradability, and has been approved by the U.S. Food and Drug Administration (FDA) as a biomedical material .
- Method : Polylactic acid blocks and blends play significant roles in drug delivery, implants, and tissue engineering .
- Results : Polylactic acid has good physical properties, and its modification can optimize its properties to a certain extent .
-
Antiviral Abilities
- Field : Virology
- Application : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The outcomes of this application were not detailed in the source .
Safety And Hazards
Safety precautions for handling 5-Isopropylpicolinic acid include keeping the product out of reach of children, avoiding contact with eyes, skin, or clothing, and not eating, drinking, or smoking when using this product. It should be handled under an inert gas and protected from moisture. It should be kept cool and protected from sunlight . The product is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet .
properties
IUPAC Name |
5-propan-2-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUACBAPXCBZBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358786 | |
| Record name | 5-Isopropylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylpicolinic acid | |
CAS RN |
26405-26-5 | |
| Record name | 5-Isopropylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





